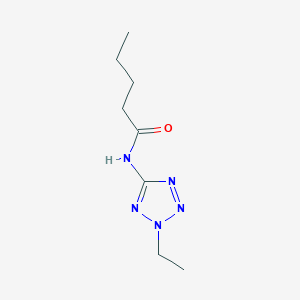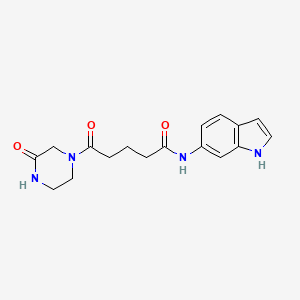![molecular formula C17H15N3O3 B4505411 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4505411.png)
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide
Vue d'ensemble
Description
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11134135 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Activity Modulation
A study described the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety and investigated its effects on the activities of some transferase enzymes, such as GOT, GPT, and γ-GT in sera. This compound showed activation on GOT and GPT activities and inhibitory effects on γ-GT activity, indicating its potential role in modulating enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Properties
Research on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides revealed these compounds' potential in treating microbial diseases. They exhibited significant inhibitory action against bacteria and fungi, suggesting their value in developing new therapeutic agents (Desai et al., 2013).
Antibacterial Activity
Another study focused on the synthesis and evaluation of antibacterial activity of some 2-[[α-(4-substituted benzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles. These compounds were tested against various bacteria, and some showed promising antibacterial activity, highlighting their potential as antibacterial agents (Kocabalkanlı, Ateş, & Ötük, 2001).
Anticancer and Chemotherapeutic Agents
Research into the design and synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives as promising chemotherapeutic agents uncovered compounds with significant in vitro antimicrobial activity against various bacteria and fungi. Furthermore, their antiproliferative activity against human tumor cell lines suggested their potential as new cytotoxic and antimicrobial agents with improved antitumor activity (Kaya et al., 2017).
Corrosion Inhibition
A study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium demonstrated its effectiveness in reducing corrosion rates. This compound's efficiency and the mechanism of action via adsorption suggest its utility in corrosion inhibition applications (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Orientations Futures
The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis for potential industrial applications .
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds in this class have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, suggesting that they may have multiple molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . Additionally, it has been observed to regulate energy homeostasis and O-GlcNAcylation in neuronal cells, providing neuroprotective effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound enhances glucose uptake and activates O-GlcNAcylation, which are crucial for maintaining energy homeostasis under ischemic conditions . Furthermore, it has been shown to improve mitochondrial homeostasis and inhibit the mitochondrial apoptosis pathway, thereby providing neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to mitochondrial proteins, enhancing their O-GlcNAcylation, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification improves mitochondrial homeostasis and bioenergy, and inhibits the mitochondrial apoptosis pathway. Additionally, the compound’s interaction with glucose metabolism pathways further supports its role in maintaining cellular energy balance .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in in vitro and in vivo studies, the compound has demonstrated sustained neuroprotective effects by maintaining energy homeostasis and enhancing mitochondrial function over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects without significant toxicity . At higher doses, there may be threshold effects and potential adverse effects that need to be carefully monitored. Studies have indicated that the compound’s efficacy and safety profile are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and energy homeostasis. The compound’s ability to enhance O-GlcNAcylation on mitochondrial proteins suggests its involvement in metabolic flux and the regulation of metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cellular membranes and distributed to various cellular compartments, including mitochondria . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. Understanding its transport mechanisms can provide insights into its therapeutic potential and bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in mitochondria, where it enhances O-GlcNAcylation and improves mitochondrial homeostasis Its targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with mitochondrial proteins
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-18-16(21)13-5-3-4-6-14(13)17-19-15(20-23-17)11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSSEQRJSDPUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505331.png)
![N-(2-fluorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B4505336.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505339.png)
![1-methyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4505369.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4505383.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4505400.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B4505403.png)
![N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B4505413.png)
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4505416.png)

![4-(imidazol-1-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4505429.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4505437.png)
